Phosphonothioic acid, ethyl-, O-methyl ester, (S)-
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Overview
Description
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- is an organophosphate compound. It is known for its dual-use nature, being utilized in both constructive applications such as the synthesis of pesticides and pharmaceuticals, and in the production of nerve agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-methyl ester, (S)- typically involves the reaction of ethyl phosphonothioic acid with methanol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes where ethyl phosphonothioic acid is reacted with methanol in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the O-methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or ethoxide are commonly employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Scientific Research Applications
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphonothioic acid, ethyl-, O-methyl ester, (S)- involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its effects .
Comparison with Similar Compounds
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- can be compared with other similar organophosphate compounds:
O-Ethyl methylphosphonothioic acid: Similar in structure but differs in the ester group.
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Contains a different substituent on the phosphonothioic acid.
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another organophosphate with different ester groups .
These comparisons highlight the unique structural features and reactivity of phosphonothioic acid, ethyl-, O-methyl ester, (S)-, making it distinct in its applications and effects.
Properties
CAS No. |
38344-09-1 |
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Molecular Formula |
C3H9O2PS |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
ethyl-hydroxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7) |
InChI Key |
WSIBSROLHMRZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(O)OC |
Origin of Product |
United States |
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